4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide is a benzamide derivative belonging to the class of sigma receptor ligands. While its potential therapeutic applications are not addressed in this report, its significance in scientific research, particularly in understanding breast cancer, is highlighted. It acts as a sigma receptor imaging agent due to its preferential binding to sigma receptors, which are often overexpressed in breast cancer cells. This property allows researchers to visualize and potentially assess tumor proliferation noninvasively.
The key mechanism of action for 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide in a research context is its binding affinity for sigma receptors. While the specific binding dynamics are not discussed, this interaction allows for the accumulation and visualization of the compound in tumor cells that overexpress these receptors. This mechanism is particularly relevant in imaging studies focusing on breast cancer.
The primary application of 4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide, as demonstrated in the provided research, is in sigma receptor scintigraphy. This technique involves using a radiolabeled form of the compound, specifically P-(123)I-MBA, to visualize primary breast tumors in vivo. The compound's ability to accumulate in tumors, coupled with its radioactive labeling, allows for the detection and potential assessment of tumor proliferation noninvasively.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9